3-(3-Bromophényl)-4H-1,2,4-triazole

Vue d'ensemble

Description

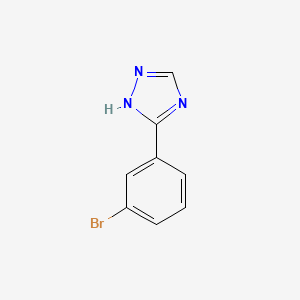

3-(3-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group.

Applications De Recherche Scientifique

3-(3-Bromophenyl)-4H-1,2,4-triazole has several applications in scientific research:

Medicinal Chemistry: It has been studied for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.

Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .

Mode of Action

It’s likely that the compound interacts with its target through the bromophenyl group, which is known to be reactive and can form bonds with various biological targets .

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites . The maximum concentration Cmax reached 1.00 ± 0.45 h after oral administration .

Result of Action

Similar compounds have been shown to have significant anticancer activity against a few cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Bromophenyl)-4H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and reactivity .

Analyse Biochimique

Biochemical Properties

3-(3-Bromophenyl)-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, 3-(3-Bromophenyl)-4H-1,2,4-triazole can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 3-(3-Bromophenyl)-4H-1,2,4-triazole on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-(3-Bromophenyl)-4H-1,2,4-triazole can affect the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression profiles . Furthermore, it has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and the production of reactive oxygen species (ROS). These cellular effects are critical for understanding the compound’s potential as a therapeutic agent and its impact on cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Bromophenyl)-4H-1,2,4-triazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, 3-(3-Bromophenyl)-4H-1,2,4-triazole has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Bromophenyl)-4H-1,2,4-triazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Bromophenyl)-4H-1,2,4-triazole is relatively stable under standard laboratory conditions, but it can undergo degradation under specific conditions, such as exposure to light or extreme pH . Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(3-Bromophenyl)-4H-1,2,4-triazole vary with different dosages in animal models. Research has demonstrated that low doses of this compound can have beneficial effects, such as modulating enzyme activity and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of 3-(3-Bromophenyl)-4H-1,2,4-triazole in preclinical studies.

Metabolic Pathways

3-(3-Bromophenyl)-4H-1,2,4-triazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit key enzymes in glycolytic and mitochondrial pathways, thereby affecting cellular energy production and metabolic flux . Additionally, it can influence the levels of specific metabolites, such as lactate and NADH, which are critical for maintaining cellular homeostasis. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(3-Bromophenyl)-4H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, leading to its accumulation in specific cellular compartments . Additionally, binding to intracellular proteins can influence its localization and distribution within cells. These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

The subcellular localization of 3-(3-Bromophenyl)-4H-1,2,4-triazole plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct 3-(3-Bromophenyl)-4H-1,2,4-triazole to specific organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Bromophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various substituents.

Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize the triazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted triazoles with different functional groups .

Comparaison Avec Des Composés Similaires

3-(3-Bromophenyl)-1,2,4-triazine: Another heterocyclic compound with similar structural features but different reactivity and applications.

3-Bromophenylboronic Acid: Used in similar substitution reactions but lacks the triazole ring.

Uniqueness: 3-(3-Bromophenyl)-4H-1,2,4-triazole is unique due to its combination of a bromophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both synthetic chemistry and medicinal research.

Activité Biologique

3-(3-Bromophenyl)-4H-1,2,4-triazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and specific case studies related to this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 3-(3-Bromophenyl)-4H-1,2,4-triazole features a bromophenyl group attached to a triazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step reactions starting from 3-bromobenzoic acid, leading to the formation of the triazole core through cyclization reactions with hydrazines or other nitrogen-containing reagents.

Biological Activity Overview

The biological activity of 3-(3-Bromophenyl)-4H-1,2,4-triazole has been investigated across various studies, revealing its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : A study involving several triazole derivatives indicated that compounds with a bromophenyl substitution showed enhanced antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 5 to 15 µM for these compounds, indicating potent activity compared to standard chemotherapeutics .

- Mechanism of Action : The proposed mechanism includes the inhibition of tubulin polymerization and interference with angiogenesis pathways. The antiangiogenic properties were particularly noted in compounds containing the 3-bromophenyl group, which may enhance their efficacy by targeting tumor vasculature .

Antimicrobial Activity

The antimicrobial potential of 3-(3-Bromophenyl)-4H-1,2,4-triazole has also been explored:

- Antibacterial Testing : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10-20 µg/mL .

- Antifungal Properties : In addition to antibacterial effects, triazole derivatives are known for their antifungal activity. Compounds similar to 3-(3-Bromophenyl)-4H-1,2,4-triazole have shown effectiveness against fungal strains such as Candida albicans, making them candidates for further development in antifungal therapies .

Case Studies

Several case studies have highlighted the promising biological activities of compounds related to 3-(3-Bromophenyl)-4H-1,2,4-triazole:

- Dual Action Against Cancer : One study synthesized a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines and evaluated their anticancer properties. Results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in treated cells .

- In Vivo Studies : Animal model studies have shown that certain derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages. The results suggest a favorable pharmacokinetic profile and low toxicity in vivo .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-(3-bromophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHMLGQRBZYTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499195 | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342617-08-7 | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.